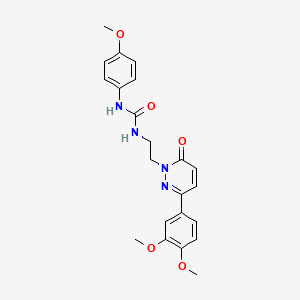

![molecular formula C13H12ClN3OS B2567179 N-[2-(4-Chlorphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamid CAS No. 214542-62-8](/img/structure/B2567179.png)

N-[2-(4-Chlorphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamid

Übersicht

Beschreibung

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a chemical compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a chlorophenyl group and an acetamide moiety attached to a thienopyrazole core

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

Target of Action

The primary target of N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is the enzyme Acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates . AchE is responsible for the hydrolysis of acetylcholine, a neurotransmitter that is essential for normal nerve pulses’ transmission .

Mode of Action

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide: interacts with its target, AchE, by potentially inhibiting its activity . This inhibition can affect the normal transmission of nerve pulses in both mammals and fish, leading to significant behavioral changes, impairment of body movement, and even a reduction in the number of surviving organisms .

Biochemical Pathways

The biochemical pathways affected by N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide are likely related to the production of reactive oxygen species (ROS) and free radicals . These compounds, which cells produce through their routine metabolic pathways, can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Result of Action

The molecular and cellular effects of N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide’s action involve the potential inhibition of AchE activity, leading to disruptions in normal nerve pulse transmission . This can result in significant behavioral changes and movement impairments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives. Commonly used hydrazine derivatives include salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its thienopyrazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-8(18)15-13-11-6-19-7-12(11)16-17(13)10-4-2-9(14)3-5-10/h2-5H,6-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQMSWJFRVNONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320693 | |

| Record name | N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677554 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

214542-62-8 | |

| Record name | N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

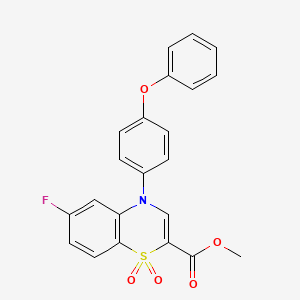

![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)

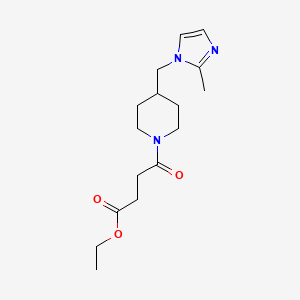

![1-(3-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2567097.png)

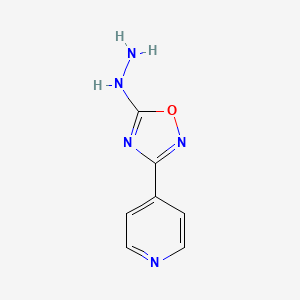

![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2567104.png)

![N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2567111.png)

![3-Methoxy-4-(2-{[(4-methylphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B2567113.png)

![3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2567116.png)

![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride](/img/structure/B2567118.png)